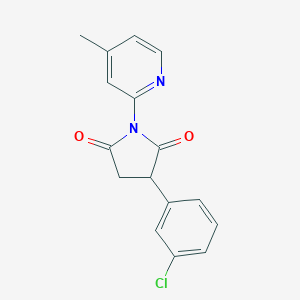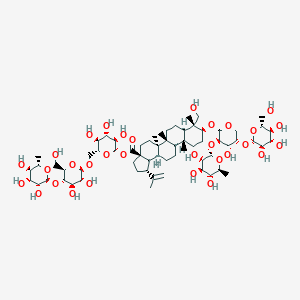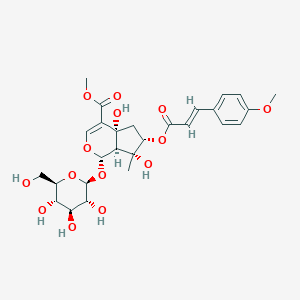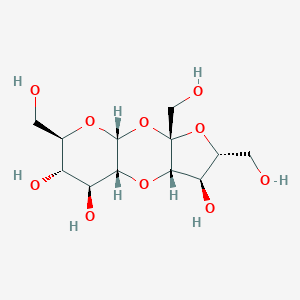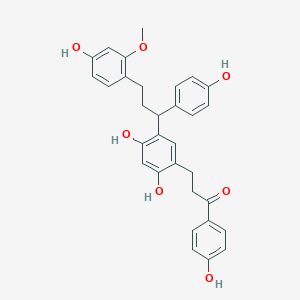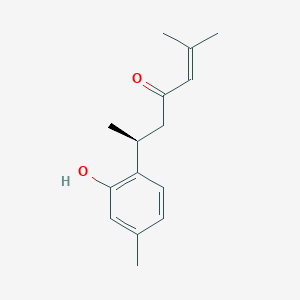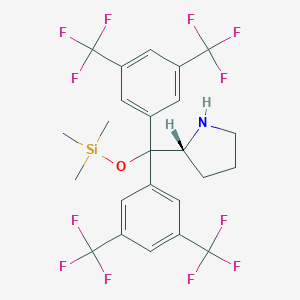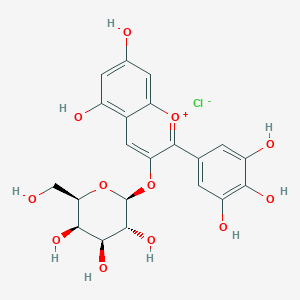
Delphinidin 3-galactoside
Übersicht
Beschreibung
Delphinidin-3-O-galactoside (chloride) is an anthocyanin, a type of water-soluble pigment found in plants. It is responsible for the purple coloration in various fruits and vegetables, such as berries, eggplants, and roselle. This compound is a glycosidic form of delphinidin, where the sugar moiety is galactose. Delphinidin-3-O-galactoside (chloride) is known for its antioxidant and antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Delphinidin-3-O-galaktosid (Chlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Delphinidin-3-O-galaktosid (Chlorid) übt seine Wirkung hauptsächlich durch seine antioxidative Aktivität aus. Es fängt reaktive Sauerstoffspezies (ROS) ab, da es mehrere Hydroxylgruppen enthält. Diese Aktivität trägt dazu bei, Zellen vor oxidativem Schaden zu schützen. Die Verbindung interagiert auch mit verschiedenen molekularen Zielen und Signalwegen, die an Entzündungen und Krebs beteiligt sind .
Ähnliche Verbindungen:
- Delphinidin-3-O-glucosid
- Delphinidin-3-O-rutinosid
- Delphinidin-3-O-sambubiosid
- Delphinidin-3-O-arabinosid
Vergleich: Delphinidin-3-O-galaktosid (Chlorid) ist aufgrund seines spezifischen Zuckeranteils, Galaktose, einzigartig. Dieser strukturelle Unterschied kann seine Bioverfügbarkeit und biologische Aktivität beeinflussen. So kann das Vorhandensein von Galaktose seine Löslichkeit und Stabilität im Vergleich zu anderen glykosidischen Formen verbessern .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Delphinidin-3-O-galaktosid (Chlorid) kann durch die Biosynthese von p-Cumarinsäure und Malonsäure synthetisiert werden. Der Prozess beinhaltet die Bildung von Delphinidin, das dann glykosyliert wird, um Delphinidin-3-O-galaktosid zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Delphinidin-3-O-galaktosid (Chlorid) erfolgt in der Regel durch Extraktion aus natürlichen Quellen wie Weizenmehl. Das Extraktionsverfahren umfasst die Lösemittelextraktion, Reinigung und Kristallisation, um die reine Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Delphinidin-3-O-galaktosid (Chlorid) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel kann Natriumborhydrid verwendet werden.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Hydroxidionen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion die entsprechenden Alkohole liefern kann .
Vergleich Mit ähnlichen Verbindungen
- Delphinidin-3-O-glucoside
- Delphinidin-3-O-rutinoside
- Delphinidin-3-O-sambubioside
- Delphinidin-3-O-arabinoside
Comparison: Delphinidin-3-O-galactoside (chloride) is unique due to its specific sugar moiety, galactose. This structural difference can influence its bioavailability and biological activity. For instance, the presence of galactose may enhance its solubility and stability compared to other glycosidic forms .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28500-00-7 | |
| Record name | Delphinidin galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DELPHINIDIN 3-GALACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


